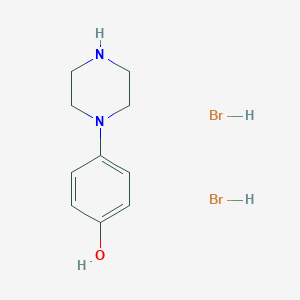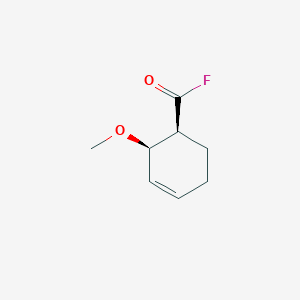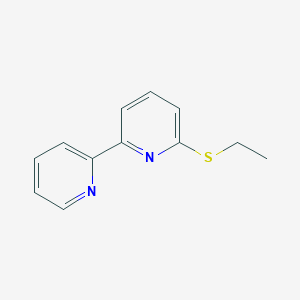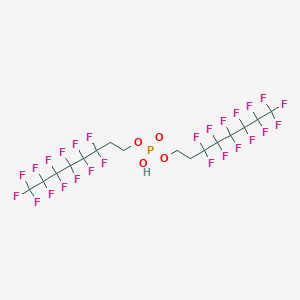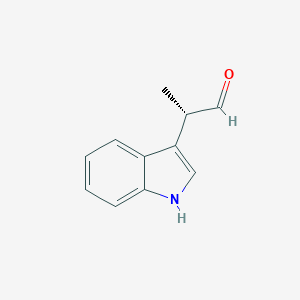
(2S)-2-(1H-Indol-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1H-Indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. It is a white to off-white powder with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1H-Indol-3-yl)propanal is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase. This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, (2S)-2-(1H-Indol-3-yl)propanal may increase the levels of these neurotransmitters in the brain, leading to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-2-(1H-Indol-3-yl)propanal are not well characterized. However, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. Additionally, it has been shown to act as an inhibitor of monoamine oxidase, potentially leading to an increase in the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is its high yield and purity through the synthesis method. Additionally, this compound has potential applications in medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is the limited understanding of its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(1H-Indol-3-yl)propanal. One potential direction is the development of novel indole derivatives using (2S)-2-(1H-Indol-3-yl)propanal as a substrate. Additionally, further research is needed to fully characterize the mechanism of action and biochemical and physiological effects of this compound. Finally, (2S)-2-(1H-Indol-3-yl)propanal may have potential applications in the development of new antitumor agents and inhibitors of monoamine oxidase.
Métodos De Síntesis
The synthesis of (2S)-2-(1H-Indol-3-yl)propanal involves the condensation of indole-3-acetaldehyde with L-alanine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. The yield of this synthesis method is relatively high, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2-(1H-Indol-3-yl)propanal has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as an antitumor agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In biochemistry, (2S)-2-(1H-Indol-3-yl)propanal has been used as a substrate for the synthesis of novel indole derivatives. In pharmacology, this compound has been studied for its potential to act as an inhibitor of monoamine oxidase, an enzyme that plays a critical role in the metabolism of neurotransmitters.
Propiedades
Número CAS |
150010-43-8 |
|---|---|
Nombre del producto |
(2S)-2-(1H-Indol-3-yl)propanal |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(2S)-2-(1H-indol-3-yl)propanal |
InChI |
InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1 |
Clave InChI |
KAZDKCBXEUCJQS-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C=O)C1=CNC2=CC=CC=C21 |
SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
SMILES canónico |
CC(C=O)C1=CNC2=CC=CC=C21 |
Sinónimos |
1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



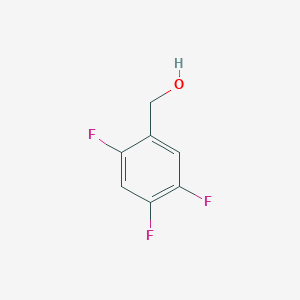
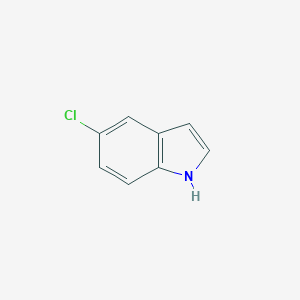
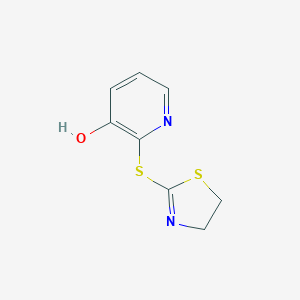
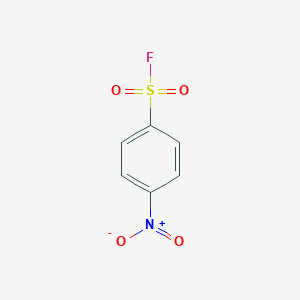
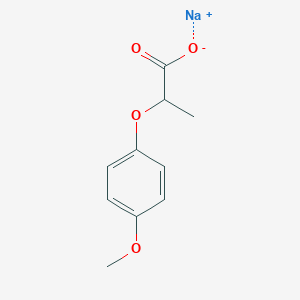
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)
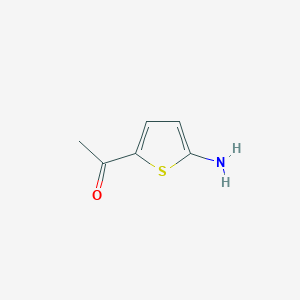
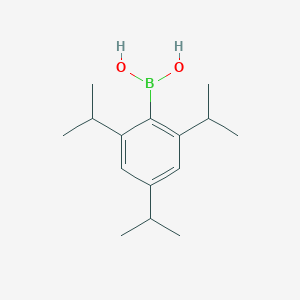
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
